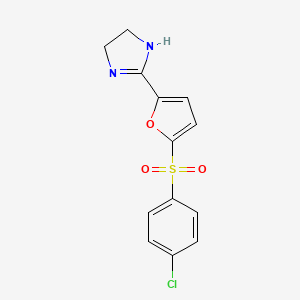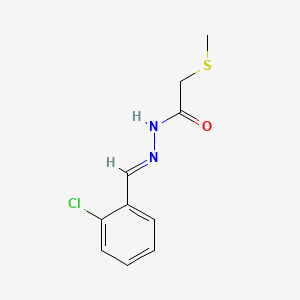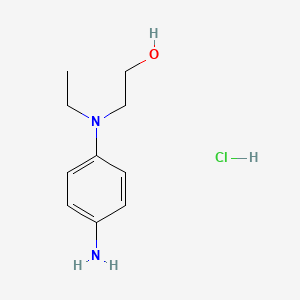
2-(4-amino-N-ethylanilino)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-N-ethylanilino)ethanol;hydrochloride is a chemical compound that belongs to the class of ethanolamines. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-N-ethylanilino)ethanol typically involves the coupling of 2-amino-5-formylthiophene with 2-(N-ethylanilino)ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves azo coupling with 2-cyan-4-nitroaniline to yield an azochromophore .
Industrial Production Methods
Industrial production methods for 2-(4-amino-N-ethylanilino)ethanol;hydrochloride often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-N-ethylanilino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
Scientific Research Applications
2-(4-amino-N-ethylanilino)ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of nonlinear optical chromophores and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-amino-N-ethylanilino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-amino-N-ethylanilino)ethanol;hydrochloride include:
Clenpenterol hydrochloride: A β2-agonist compound used in various applications.
Isoprenaline hydrochloride: A β-adrenoceptor agonist used in research and therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
42983-75-5 |
|---|---|
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
2-(4-amino-N-ethylanilino)ethanol;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;/h3-6,13H,2,7-8,11H2,1H3;1H |
InChI Key |
DXQJAGRWBMOVAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



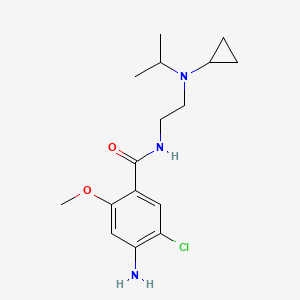
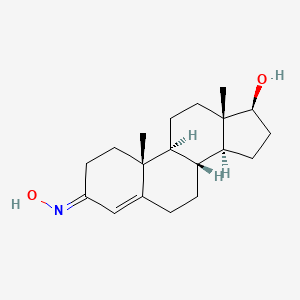
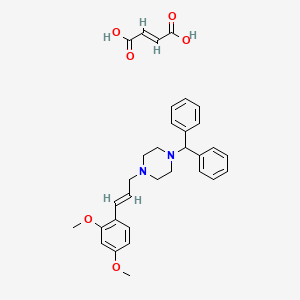
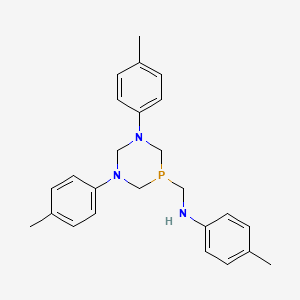
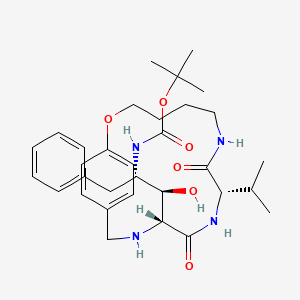
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)


